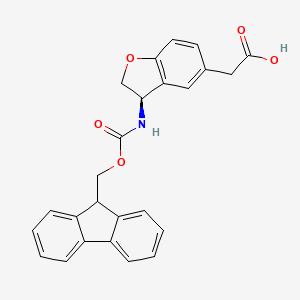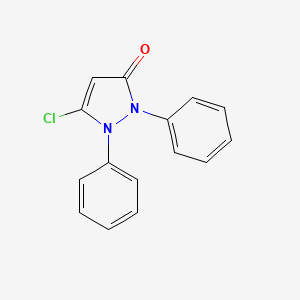![molecular formula C7H9N3OS B12926398 4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl- CAS No. 87450-80-4](/img/structure/B12926398.png)
4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system containing both thiazole and triazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like chloroform or ethanol .
Industrial Production Methods
While specific industrial production methods for 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolo[2,3-c][1,2,4]triazin-4-one derivatives.
Applications De Recherche Scientifique
3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for developing new therapeutic agents due to its biological activities.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Found in various drugs for treating allergies, hypertension, and bacterial infections.
1,2,4-Triazolopyrimidines: Exhibiting important pharmacological activities such as antitumor and antimicrobial properties.
Uniqueness
3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its fused ring system, which combines the structural features of thiazole and triazine. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
87450-80-4 |
|---|---|
Formule moléculaire |
C7H9N3OS |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
3,7-dimethyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H9N3OS/c1-4-3-10-6(11)5(2)8-9-7(10)12-4/h4H,3H2,1-2H3 |
Clé InChI |
VCSXDLQXUYYGOC-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C(=O)C(=NN=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
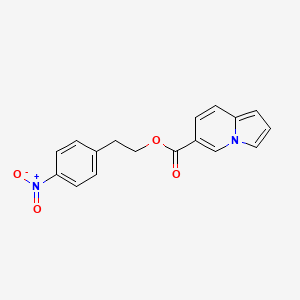


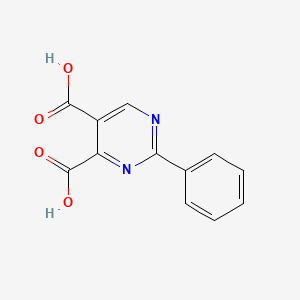
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)

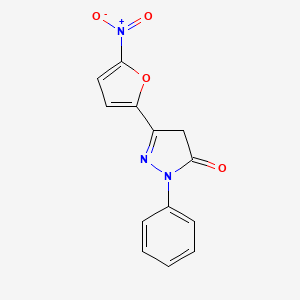

![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
